1-(Bromomethyl)-4-(dibromomethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-(dibromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUFZKWDDCIZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.85 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 1 Bromomethyl 4 Dibromomethyl Benzene
Direct Halogenation Approaches for Selective Bromination of Alkyl Side Chains
Direct halogenation of p-xylene (B151628) is a common method for producing benzylic bromides. However, achieving the specific target of 1-(bromomethyl)-4-(dibromomethyl)benzene through this approach is complicated by the need for differential bromination at the two equivalent methyl groups.
The benzylic C-H bonds in alkylbenzenes are significantly weaker than typical sp³ C-H bonds, making them susceptible to free-radical halogenation. libretexts.org This reactivity is due to the resonance stabilization of the resulting benzylic radical. libretexts.orgchemistrysteps.com Radical-initiated bromination is a primary method for halogenating the side chains of aromatic compounds like p-xylene. byjus.com
The reaction is typically initiated using radical initiators such as N-Bromosuccinimide (NBS) in the presence of catalysts like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). researchgate.netcecri.res.in The process follows a classic radical chain mechanism involving three steps: initiation, propagation, and termination. byjus.com In the propagation step, a bromine radical abstracts a benzylic hydrogen from p-xylene to form a stable benzylic radical, which then reacts with a bromine source (like Br₂ or NBS) to form the brominated product and a new bromine radical. masterorganicchemistry.com
Achieving differential bromination to produce this compound in a single step is challenging. The reaction tends to produce a mixture of products, including 1-(bromomethyl)-4-methylbenzene, 1,4-bis(bromomethyl)benzene (B118104), 1-(dibromomethyl)-4-methylbenzene (B8730705), the desired product, and more highly brominated species like 1,4-bis(dibromomethyl)benzene (B1581898). researchgate.netsci-hub.ru Control over the product distribution relies heavily on the stoichiometry of the brominating agent, reaction time, and temperature. Stepwise addition of the brominating agent can favor lower degrees of bromination, but isolating the target asymmetrical compound from the complex product mixture often requires extensive purification.
| Brominating Agent | Initiator | Typical Solvent | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) / AIBN / Light | Carbon Tetrachloride (CCl₄), 1,2-Dichloroethane (B1671644) (DCE), Acetonitrile (B52724) | researchgate.netmasterorganicchemistry.com |
| Bromine (Br₂) | UV Light / Heat | Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃) | cecri.res.inprepchem.com |
Photo-induced bromination provides an alternative method for initiating the radical halogenation of benzylic positions. prepchem.com Irradiation with UV light, often from a high-wattage photolamp, facilitates the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals, thereby initiating the chain reaction without the need for chemical initiators like BPO or AIBN. sci-hub.ruprepchem.com
The mechanism is fundamentally the same as other radical-initiated processes. The key difference lies in the initiation step, where photons provide the energy for Br-Br bond homolysis. byjus.com This method is effective for the exhaustive bromination of p-xylene to produce compounds like 1,4-bis(dibromomethyl)benzene. researchgate.netsci-hub.ru For instance, a common laboratory preparation involves dissolving p-xylene in a solvent like dry carbon tetrachloride, heating the mixture to boiling, and adding bromine dropwise while irradiating with a 500-watt photolamp. prepchem.com
The rate of bromine addition must be carefully controlled to maintain a low concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway over potential electrophilic aromatic substitution on the benzene (B151609) ring. masterorganicchemistry.comprepchem.com The hydrogen bromide (HBr) gas evolved during the reaction is typically removed to prevent side reactions. prepchem.com While powerful for extensive bromination, controlling this method to selectively produce an asymmetrical product like this compound remains a significant synthetic hurdle due to the similar reactivity of all benzylic hydrogens.
Achieving regioselective control to form one bromomethyl and one dibromomethyl group on a p-xylene starting material via direct halogenation is exceptionally difficult. The primary challenge is that after the first bromination, the remaining methyl and the newly formed bromomethyl groups have benzylic hydrogens with comparable reactivity towards radical abstraction.
While the presence of an electron-withdrawing bromine atom on one methyl group slightly deactivates the adjacent benzylic C-H bonds towards further radical attack, this effect is often insufficient to allow for perfect selective bromination of the other methyl group. askfilo.comvaia.com Consequently, direct bromination of p-xylene with three equivalents of a brominating agent will statistically lead to a complex mixture of polybrominated isomers. sci-hub.ru
Researchers have attempted to influence the product distribution by modifying reaction parameters:
Stoichiometry: Precise control over the molar equivalents of the brominating agent is the most critical factor. Using exactly three equivalents of NBS or Br₂ is necessary but not sufficient to guarantee the desired product as the major component.
Temperature: Lower temperatures can sometimes increase selectivity, but they also decrease the reaction rate.
Solvent: The choice of solvent can influence the reaction's course. Solvents like 1,2-dichloroethane (DCE) and acetonitrile have been explored as alternatives to the now-restricted carbon tetrachloride. researchgate.net
Ultimately, direct halogenation is often a non-selective process for this particular target, making it less suitable for a clean, high-yield synthesis. The resulting product mixture typically requires challenging separation techniques like fractional crystallization or chromatography. sci-hub.ruprepchem.com
Multi-Step Synthetic Routes and Functional Group Interconversions
Given the challenges of regioselectivity in direct halogenation, multi-step synthetic sequences offer a more controlled, albeit longer, path to this compound. These routes rely on synthesizing or using precursors where the two side chains are chemically distinct, allowing for selective reactions.
A more rational approach to synthesizing the target compound involves starting with a precursor that already possesses differentiated functionalities at the 1 and 4 positions. libretexts.orglumenlearning.com
Divergent Strategy: A divergent synthesis would start from a common precursor, such as p-xylene, and attempt a controlled bromination. As discussed, this leads to a mixture of products including 1,4-bis(bromomethyl)benzene, 1,4-bis(dibromomethyl)benzene, and the desired this compound. researchgate.net This pathway is inefficient due to the difficult separation of structurally similar compounds.
Convergent Strategy: A convergent strategy offers superior control. A potential route could start from 4-methylbenzaldehyde.
Protection/Conversion of Aldehyde: The aldehyde group can be converted into a group that is stable under radical bromination conditions, or it can be directly converted to the dibromomethyl group. For instance, treatment of p-tolualdehyde with phosphorous tribromide can yield 4-methylbenzal bromide (1-(dibromomethyl)-4-methylbenzene). sci-hub.ru
Selective Bromination: The remaining methyl group of 1-(dibromomethyl)-4-methylbenzene can then be subjected to a controlled monobromination using one equivalent of NBS and a radical initiator. This step would yield the final product, this compound.
This multi-step approach separates the two bromination events, allowing for precise control over the number of bromine atoms introduced at each benzylic position. libretexts.orglumenlearning.com
| Strategy | Starting Material | Key Steps | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Direct Bromination (Divergent) | p-Xylene | Radical/Photo-bromination with ~3 eq. Br₂ or NBS | Fewer steps | Poor selectivity, complex product mixture, difficult purification | researchgate.netsci-hub.ru |
| Multi-step (Convergent) | 4-Methylbenzaldehyde | 1. Conversion of aldehyde to -CHBr₂. 2. Radical bromination of -CH₃ to -CH₂Br | High regioselectivity, pure product | More synthetic steps, potentially lower overall yield | sci-hub.rulibretexts.org |
An alternative, though less common, multi-step strategy involves "over-bromination" followed by selective debromination. Photolytic debromination pathways have been studied, particularly for polybrominated compounds, where exposure to sunlight can cause C-Br bond cleavage. nih.gov
A hypothetical route could involve:
Exhaustive Bromination: Brominate p-xylene to a readily available, symmetrical product like 1,4-bis(dibromomethyl)benzene. researchgate.net
Selective Functionalization/Reduction: Develop a method to selectively reduce one of the dibromomethyl (-CHBr₂) groups to a bromomethyl (-CH₂Br) group.
A related transformation has been reported where 1,4-bis(dibromomethyl)benzene reacts with P(IV) acid methyl esters in a process described as catalytic debromophosphoryl- and phosphonyloxylation. researchgate.net This reaction can be controlled to yield 4-(dibromomethyl)benzaldehyde, demonstrating that one of the -CHBr₂ groups can be selectively converted into another functional group while the other remains intact. While not a direct debromination to a -CH₂Br group, this principle of selective functional group interconversion on a polybrominated precursor highlights a potential advanced strategy for accessing asymmetrically substituted patterns. Such methods, however, are often complex and may require specialized reagents and conditions.
Optimization of Reaction Yields and Purity in Complex Bromination Sequences
The synthesis of this compound from p-xylene is a complex sequence involving the substitution of three benzylic hydrogen atoms with bromine. The primary challenge lies in controlling the reaction to achieve the desired tribromo-product while minimizing the formation of other brominated species, such as 1,4-bis(bromomethyl)benzene, 1-(bromomethyl)-4-(tribromomethyl)benzene, and tetrabrominated derivatives. Optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound.
Key factors influencing the outcome of these complex bromination sequences include the choice of brominating agent, reaction time, temperature, solvent, and the use of initiators like light. Traditional Wohl-Ziegler reactions often employ N-bromosuccinimide (NBS) as the bromine source, typically in a nonpolar solvent like carbon tetrachloride (CCl4), which has been largely phased out due to toxicity concerns. masterorganicchemistry.com
Research into the light-mediated bromination of p-xylene highlights the delicate balance required to control the product distribution. The reaction proceeds through a radical mechanism, and controlling the concentration of bromine and the reaction time is essential. For instance, extended reaction times or an excess of the brominating agent can lead to overreaction and the formation of undesired, more highly brominated byproducts. researchgate.net Conversely, insufficient reaction time or reagent quantities will result in a mixture containing significant amounts of mono- and di-brominated precursors. One reported one-step synthesis of 4-bromomethylbenzal bromide (an alternative name for the target compound) from p-tolualdehyde highlights the difficulty in achieving high yields, with one method isolating the product in only 23% yield from a mixture of brominated products. sci-hub.ru Another approach involves the bromination of 4-methylbenzal bromide at 140°C in the presence of a powerful light source. sci-hub.ru
The following table summarizes the impact of various reaction parameters on the benzylic bromination of p-xylene derivatives, illustrating the path to optimizing for a specific product like this compound.
| Parameter | Effect on Reaction | Optimization Strategy for this compound |
|---|---|---|
| Stoichiometry of Brominating Agent (e.g., NBS) | Controls the degree of bromination. Insufficient amounts lead to under-bromination, while excess leads to over-bromination. | Precise control of the molar ratio of the brominating agent to p-xylene is essential. A ratio slightly above 3:1 would theoretically be required, but empirical optimization is necessary to account for side reactions. |
| Reaction Time | Longer reaction times generally lead to higher degrees of bromination. | Careful monitoring of the reaction progress (e.g., via GC-MS) is needed to quench the reaction upon maximum formation of the desired tribromo-product, preventing further bromination. researchgate.net |
| Temperature | Higher temperatures increase the reaction rate but can also lead to decreased selectivity and the formation of byproducts, including ring bromination. masterorganicchemistry.com | Operating at a moderate temperature (e.g., reflux in a suitable solvent) is often a good compromise. Lower temperatures (10-40°C) can improve purity in some systems. google.com |
| Light Irradiation | Acts as a radical initiator, essential for benzylic bromination. The wavelength and intensity can affect the reaction rate and efficiency. | Using a suitable light source (e.g., wavelengths ≤390 nm) is critical for initiating the reaction effectively. google.com Consistent and controlled irradiation ensures reproducible results. |
| Solvent | The solvent can influence reagent solubility and reaction polarity. Chlorinated solvents are common but pose environmental risks. | Replacing hazardous solvents like CCl4 with greener alternatives such as acetonitrile or PhCF3 is a key optimization goal. masterorganicchemistry.comresearchgate.net The solvent system can also affect product separation and purity. researchgate.net |
Emerging and Sustainable Synthetic Protocols
Recent advancements in synthetic chemistry have focused on developing more controlled, efficient, and environmentally benign methods for halogenation. These emerging protocols offer significant advantages over traditional approaches for synthesizing complex molecules like this compound.
Catalytic Systems for Controlled Benzylic Bromination (e.g., Lewis Acid Catalysis)
The use of catalytic systems represents a significant step forward in controlling the selectivity of benzylic bromination. Lewis acid catalysis, in particular, has been shown to be highly effective for the side-chain bromination of aromatic compounds under mild conditions. nih.govnih.gov These catalysts can activate the brominating agent, facilitating the generation of radicals required for benzylic substitution while suppressing competing electrophilic aromatic substitution (ring bromination). nih.gov
Zirconium(IV) chloride (ZrCl4) has demonstrated excellent catalytic activity for benzylic bromination when used with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.govnih.gov This system allows the reaction to proceed efficiently at room temperature. nih.gov The mechanism is believed to involve the Lewis acid assisting in the generation of a benzyl (B1604629) radical, promoting a Wohl-Ziegler type reaction. nih.gov In contrast, Brønsted acids tend to promote the undesirable Friedel-Crafts type electrophilic ring bromination. nih.govnih.gov Other metal halides have also been shown to catalyze benzylic bromination selectively. nih.gov More recently, iron(II) bromide has been reported as a practical and efficient catalyst for site-selective benzylic C-H bromination. sdu.edu.cn
| Catalyst System | Brominating Agent | Key Advantages | Reference |
|---|---|---|---|
| Zirconium(IV) chloride (ZrCl4) | DBDMH | High catalytic activity, mild reaction conditions (room temperature), excellent selectivity for benzylic bromination. | nih.govnih.gov |
| Iron(II) bromide (FeBr2) | NBS | Practical, low catalyst loading (1 mol%), good functional group tolerance, scalable. | sdu.edu.cn |
| Other Metal Halides (e.g., InCl3) | NBS | Can exhibit high catalytic activity, with some systems adaptable to continuous flow processes. | researchgate.net |
| Triphenylphosphine selenide | NBS | Operates under mild conditions via Lewis basic activation of a radical mechanism. | researchgate.net |
Green Chemistry Principles in the Synthesis of Halogenated Arenes
The synthesis of halogenated compounds is increasingly being scrutinized through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. uni-lj.simsu.edu The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. acs.orgresearchgate.net
Key principles applicable to the synthesis of this compound include:
Waste Prevention: Designing syntheses to minimize byproduct formation is paramount. Catalytic methods, which are highly selective, contribute significantly to waste reduction compared to less selective stoichiometric reactions. acs.org
Use of Safer Solvents and Reagents: A major goal is the replacement of hazardous reagents and solvents. This includes moving away from toxic molecular bromine and chlorinated solvents like carbon tetrachloride. masterorganicchemistry.comresearchgate.net Alternative brominating agents like N-bromosuccinimide (NBS) and DBDMH, coupled with greener solvents such as acetonitrile, water (with appropriate catalysts), or ionic liquids, are preferred. researchgate.netnih.gov Oxidative bromination strategies that use bromide salts (like NaBr or KBr) with an oxidant are also considered a greener approach. bohrium.comacs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. The development of highly active catalysts that allow for mild reaction conditions is a key aspect of this principle. nih.govnih.gov
Reducing Derivatives: Unnecessary derivatization steps (like using protecting groups) should be avoided as they require additional reagents and generate waste. acs.org Developing highly selective reactions that can target specific C-H bonds without affecting other functional groups is a core strategy. sdu.edu.cn
Advanced Reaction Technologies: Flow Chemistry and Electrochemical Methods
The adoption of advanced reaction technologies like continuous flow chemistry and electrochemical synthesis offers transformative potential for producing halogenated arenes more safely, efficiently, and sustainably.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for highly reactive and exothermic processes like benzylic bromination. rsc.org Key benefits include:
Enhanced Safety: Hazardous reagents can be generated in situ and consumed immediately, minimizing the risks associated with their storage and handling. rsc.orgnih.gov
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing thermal runaways and improving selectivity. wiley-vch.de
Scalability: Scaling up production is often simpler and more predictable than with batch reactors, involving longer run times or parallelization of reactor units. bohrium.comvapourtec.com
Photochemical Efficiency: For light-induced reactions, flow setups with transparent tubing ensure uniform irradiation of the reaction mixture, leading to more efficient and reproducible outcomes. rsc.orgresearchgate.net
Recent studies have demonstrated the successful use of flow chemistry for selective photochemical benzylic halogenations, highlighting its potential for producing compounds like this compound on a larger scale with improved control. rsc.orgbohrium.comrsc.org
Electrochemical Methods: Electrosynthesis is emerging as a powerful and green tool for organic synthesis. vapourtec.com By using electricity to drive chemical reactions, it can reduce the need for hazardous and wasteful chemical oxidants or reducing agents. vapourtec.comrsc.org In the context of benzylic bromination, electrochemical methods can be used to:
Mediate C-H Activation: An electrochemical approach has been developed for the selective oxidation of benzylic C-H bonds using mediators like phthalimide-N-oxyl (PINO) radical, which is generated electrochemically. nih.gov This allows the reaction to proceed at lower potentials, improving functional group compatibility. nih.gov
Generate Bromine In Situ: Electrochemical oxidation of bromide salts (e.g., NaBr) can generate the active bromine species (Br2) in a controlled manner within the reactor. udel.edudntb.gov.ua This avoids the direct handling of corrosive molecular bromine and allows for precise control over the amount of brominating agent present, which can improve selectivity in complex bromination sequences. udel.edu
These advanced technologies, often combined, provide a pathway to safer, more efficient, and sustainable manufacturing processes for complex halogenated molecules. chimia.chchemistryviews.org
Elucidation of Chemical Reactivity and Transformative Potentials of 1 Bromomethyl 4 Dibromomethyl Benzene
Nucleophilic Substitution Reactions at Benzylic Centers
The presence of both a primary (bromomethyl) and a di-substituted (dibromomethyl) benzylic position on the same aromatic ring provides a platform for investigating selective chemical transformations. The reactivity of these centers is governed by a delicate interplay of electronic and steric factors, which dictate the preferred reaction pathway.
Differential Reactivity of the Bromomethyl vs. Dibromomethyl Moieties Towards Nucleophiles
The bromomethyl and dibromomethyl groups exhibit distinct reactivity profiles towards nucleophiles. The primary bromomethyl group is generally more susceptible to SN2 reactions due to lower steric hindrance, allowing for a backside attack by the nucleophile. libretexts.orglibretexts.orgchemistrysteps.com In contrast, the dibromomethyl group, with two bulky bromine atoms, presents a more sterically crowded environment, which can disfavor the concerted SN2 mechanism. libretexts.org
Under conditions that favor SN1 reactions, such as in the presence of a weak nucleophile and a polar protic solvent, the dibromomethyl group can ionize to form a resonance-stabilized secondary benzylic carbocation. However, the stability of this carbocation is somewhat diminished by the electron-withdrawing inductive effect of the remaining bromine atom. The primary bromomethyl group can also undergo SN1 reactions, forming a resonance-stabilized primary benzylic carbocation. quora.comstackexchange.com
Selective substitution at one of the positions can be achieved by carefully controlling the reaction conditions. For instance, the hydrolysis of the dibromomethyl group to an aldehyde (forming 4-(bromomethyl)benzaldehyde) can be accomplished under specific conditions, suggesting that the dibromomethyl group can be more reactive under certain circumstances, likely involving an SN1-type pathway or successive substitutions. google.comresearchgate.net
The relative rates of substitution are influenced by both steric and electronic effects. The additional bromine atom in the dibromomethyl group has competing effects: it increases steric hindrance but also exerts an electron-withdrawing inductive effect, which can influence the stability of any developing positive charge in an SN1 transition state. stackexchange.com
Table 1: Factors Influencing the Differential Reactivity of Bromomethyl and Dibromomethyl Groups
| Feature | Bromomethyl (-CH2Br) | Dibromomethyl (-CHBr2) |
| Steric Hindrance | Lower | Higher |
| Favored SN2 Pathway | More favorable due to less crowding. libretexts.orgchemistrysteps.com | Less favorable due to steric hindrance. libretexts.org |
| Carbocation Stability (SN1) | Forms a resonance-stabilized primary carbocation. quora.com | Forms a resonance-stabilized secondary carbocation, but stability is affected by the inductive effect of the second bromine. |
| Electronic Effect of Substituent | Weakly electron-withdrawing. | More strongly electron-withdrawing due to two bromine atoms. lumenlearning.com |
Mechanistic Considerations of SN1 and SN2 Pathways
Benzylic halides are proficient substrates for both SN1 and SN2 reactions due to the ability of the benzene (B151609) ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction through resonance. quora.compearson.com
SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org For 1-(bromomethyl)-4-(dibromomethyl)benzene, the less sterically hindered bromomethyl group is the more likely site for an SN2 attack. libretexts.orglibretexts.org
SN1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. The first step, the formation of the carbocation, is the rate-determining step. The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.comlibretexts.org Both the bromomethyl and dibromomethyl groups can potentially react via an SN1 mechanism due to the resonance stabilization of the resulting benzylic carbocations. quora.comlibretexts.org
The choice between the SN1 and SN2 pathway is influenced by several factors:
Nucleophile Strength: Strong nucleophiles favor the SN2 pathway, while weak nucleophiles favor the SN1 pathway. libretexts.org
Solvent: Polar aprotic solvents favor SN2 reactions, whereas polar protic solvents favor SN1 reactions by stabilizing the carbocation intermediate. libretexts.org
Substrate Structure: As discussed, less steric hindrance at the bromomethyl group favors SN2, while the potential for a more substituted (though electronically influenced) carbocation from the dibromomethyl group could favor SN1 under the right conditions.
Stereochemical Implications and Regioselectivity in Substitution Events
Stereochemistry: When a substitution reaction occurs at a chiral center, the mechanism dictates the stereochemical outcome.
SN2 reactions proceed with an inversion of configuration at the stereocenter, as the nucleophile attacks from the side opposite to the leaving group. masterorganicchemistry.com
SN1 reactions lead to racemization, as the planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability. masterorganicchemistry.comlibretexts.org
In the context of this compound, if a chiral nucleophile were used or if a chiral center were to be formed upon substitution at the dibromomethyl group, the stereochemical outcome would be dependent on the dominant reaction mechanism.
Regioselectivity: This refers to the preference for reaction at one position over another. In this compound, the two benzylic positions are electronically distinct due to the differing number of bromine atoms. The regioselectivity of a substitution reaction can be influenced by kinetic versus thermodynamic control. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com
Kinetic Control: At lower temperatures and with strong nucleophiles, the reaction is likely to be under kinetic control, favoring the faster reaction. This would likely be the SN2 substitution at the less sterically hindered bromomethyl position.
Thermodynamic Control: At higher temperatures, where reactions may be reversible, the product distribution will favor the most stable product. The relative stability of the substitution products at the two positions would determine the outcome.
Elimination Reactions and Formation of Unsaturated Systems
The benzylic bromide moieties of this compound can also undergo elimination reactions, providing access to valuable unsaturated intermediates.
Accessing Olefinic and Alkynyl Intermediates from Brominated Precursors
Formation of Olefins: Treatment of the bromomethyl group with a strong, non-nucleophilic base can lead to the formation of a styrene derivative through an E2 elimination mechanism. However, for a simple bromomethyl group, this is not a common pathway as there is no adjacent proton to be removed to form a double bond directly attached to the ring. More commonly, the bromomethyl group would first be converted to a different functional group that could then facilitate elimination. For instance, conversion to a phosphonium (B103445) salt followed by a Wittig reaction could yield a styrene.
Formation of Alkynes: The dibromomethyl group is a precursor to an alkynyl group. Treatment with a strong base, such as sodium amide (NaNH2) or potassium tert-butoxide (t-BuOK), can induce a double dehydrobromination reaction to form a terminal alkyne. This provides a synthetic route to 4-(bromomethyl)phenylacetylene. nih.gov
Intramolecular Cyclization and Rearrangement Pathways
The presence of two reactive benzylic bromide groups on the same molecule opens up possibilities for intramolecular reactions, particularly if one of the groups is first converted into a nucleophilic species.
Intramolecular Cyclization: If the bromomethyl group is, for example, converted to a nucleophile (e.g., a thiol or an amine), it could potentially undergo an intramolecular nucleophilic substitution with the dibromomethyl group, leading to the formation of a cyclic structure. The feasibility of such a reaction would depend on the length and nature of the linking chain. Related compounds like 1,4-bis(bromomethyl)benzene (B118104) are known to undergo intramolecular cyclization to form dimers and trimers. studymind.co.uk
Rearrangement Pathways: Certain benzylic quaternary ammonium salts are known to undergo the Sommelet-Hauser rearrangement in the presence of a strong base like sodium amide. chemistrysteps.commasterorganicchemistry.com This involves the deprotonation of a benzylic proton followed by a libretexts.orglumenlearning.com-sigmatropic rearrangement. While not a direct reaction of this compound itself, derivatives of this compound could potentially be designed to undergo such rearrangements, leading to the introduction of new alkyl groups at the ortho position of the benzene ring.
Metal-Catalyzed Cross-Coupling Strategies Employing this compound as a Substrate
The polybrominated structure of this compound presents a versatile platform for metal-catalyzed cross-coupling reactions, enabling the selective formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the benzylic C(sp³)-Br bonds and the potential for reactions at the dibromomethyl group allows for a range of strategic transformations.
Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki, Kumada-Corriu, Sonogashira-type)
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to substrates like this compound allows for precise C-C bond construction. researchgate.net The distinct nature of the bromomethyl and dibromomethyl groups offers opportunities for selective and sequential couplings.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For a related compound, 1-bromo-4-(chloromethyl)benzene, selective Suzuki-Miyaura coupling at the C(sp²)-Br bond has been achieved with high yields using catalysts like Pd(OAc)₂ with phosphine ligands. nih.gov It is expected that this compound would primarily undergo coupling at the benzylic positions under conditions that favor C(sp³)-Br activation. The reaction mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov
Kumada-Corriu Coupling: As one of the earliest transition-metal-catalyzed cross-coupling methods, the Kumada-Corriu reaction utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is particularly attractive due to the ready availability of Grignard reagents. nih.gov The reaction is effective for coupling aryl, vinyl, and alkyl groups. wikipedia.org Given the high reactivity of Grignard reagents, chemoselectivity between the bromomethyl and dibromomethyl sites could be challenging, potentially leading to multiple alkylations.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is typically run under mild, basic conditions. wikipedia.org While classically applied to C(sp²)-halides, modifications have extended its scope. For instance, a tandem click/Sonogashira reaction of 1-(bromomethyl)-4-iodobenzene has been reported, demonstrating the feasibility of coupling at related benzylic systems. nih.gov This suggests that this compound could serve as a substrate for forming aryl-alkyne structures.
| Coupling Reaction | Typical Reagents | Catalyst System | Expected Product Type with this compound |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid, Base | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligands | 1-(Arylmethyl)-4-(diarylmethyl)benzene |
| Kumada-Corriu | Grignard Reagent (R-MgBr) | Ni or Pd complex (e.g., NiCl₂(dppe)) | 1-(Alkyl/Arylmethyl)-4-(dialkyl/diarylmethyl)benzene |
| Sonogashira | Terminal Alkyne, Base | Pd(0) complex, Cu(I) salt (e.g., CuI) | 1-(Alkynylmethyl)-4-(dialkynylmethyl)benzene |
Alternative Transition Metal Catalysts (e.g., Cobalt, Copper) for Diverse Coupling Reactions
While palladium is dominant, catalysts based on more abundant and less expensive metals like cobalt and copper are gaining prominence for cross-coupling reactions involving benzylic halides.
Cobalt-Catalyzed Reactions: Cobalt complexes can effectively catalyze the cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides. rsc.orgresearchgate.net A catalytic system of CoCl₂ with an isoquinoline additive has been shown to produce polyfunctionalized diarylmethane derivatives. rsc.org Furthermore, cobalt catalysts can facilitate reductive cross-coupling between benzyl (B1604629) halides and alkenyl halides. nih.gov A proposed mechanism often involves the formation of radical species. semanticscholar.org These methods could be applied to this compound, likely after conversion to an organozinc species, to couple with various aryl or vinyl partners.
Copper-Catalyzed Reactions: Copper-catalyzed methods are particularly effective for C(sp³)-H cross-coupling reactions. acs.orgnih.gov These reactions often proceed via a radical relay mechanism, where a copper catalyst activates an oxidant which then abstracts a hydrogen atom from the benzylic position. nih.govchemrxiv.orgchemrxiv.org While this applies to C-H functionalization, copper is also used in coupling reactions of alkyl halides. For example, copper-catalyzed coupling of organozinc reagents with bromoalkynes is a known transformation. beilstein-journals.org This suggests potential for copper-catalyzed pathways to functionalize the benzylic positions of this compound.
| Catalyst Metal | Reaction Type | Coupling Partners | Potential Application |
| Cobalt | Cross-coupling | Benzylic zinc reagents + Aryl/Vinyl halides | Synthesis of diaryl- and aryl-heteroaryl-methane derivatives. rsc.orgresearchgate.net |
| Copper | Oxidative C-H Coupling | Benzylic C-H bonds + Alcohols, Azoles, etc. | Direct functionalization (less relevant for the bromide substrate). acs.orgnih.gov |
| Copper | Cross-coupling | Organozinc reagents + Bromoalkynes | Formation of C(sp³)-C(sp) bonds. beilstein-journals.org |
Generation and Reactivity of Organometallic Intermediates (Grignard, Organolithium, Organozinc)
The conversion of the C-Br bonds in this compound into organometallic intermediates opens a vast field of synthetic possibilities.
Grignard Reagents: The formation of Grignard reagents (R-MgX) from organic halides and magnesium metal is a classic transformation. mnstate.eduadichemistry.comyoutube.com Benzylmagnesium bromide can be prepared from (bromomethyl)benzene. researchgate.netresearchgate.net The preparation requires anhydrous conditions, and the magnesium surface often needs activation. adichemistry.com The resulting Grignard reagent is a potent nucleophile and a strong base, reacting with a wide range of electrophiles, including carbonyl compounds. mnstate.edu For this compound, selective formation of a mono-Grignard reagent at the -CH₂Br position would be the likely first step, which could then be trapped with an electrophile. Formation of di- or tri-Grignard species would be more complex and could be accompanied by side reactions like Wurtz coupling. researchgate.net
Organolithium Reagents: Organolithium compounds are typically prepared via metal-halogen exchange or deprotonation. Due to the high reactivity of organolithium reagents, their formation from polybrominated substrates like this compound would need to be performed at low temperatures to control reactivity and prevent unwanted side reactions.
Organozinc Reagents: Organozinc reagents are generally prepared by the direct insertion of zinc dust into a C-Br bond. beilstein-journals.org They are valued for their higher functional group tolerance compared to Grignard or organolithium reagents. nih.gov The generation of benzylic zinc reagents allows for subsequent palladium- or cobalt-catalyzed cross-coupling reactions. rsc.orgnih.gov For this compound, treatment with activated zinc would likely generate organozinc intermediates that could be used in Negishi-type couplings or multicomponent reactions. beilstein-journals.org
Radical and Photochemical Transformations
Beyond metal-catalyzed pathways, this compound is an excellent candidate for transformations involving radical intermediates, which can be initiated thermally or photochemically.
Homolytic Cleavage of Carbon-Bromine Bonds and Subsequent Radical Pathways
The carbon-bromine bonds at the benzylic positions are relatively weak and susceptible to homolytic cleavage, where the bond breaks to give two radical species. chemistrysteps.compressbooks.pub This process requires an input of energy, typically heat (thermolysis) or light (photolysis). pressbooks.pub The ease of C-H bond cleavage to form a benzylic radical is well-known, and similarly, the C-Br bond is prone to breaking to form a stable benzylic radical. masterorganicchemistry.com
The homolytic bond dissociation energy for the C-Br bond in a benzyl bromide radical anion is quite low, indicating that cleavage can be concerted with electron addition. rsc.org Once formed, the benzylic radicals can participate in a variety of reactions, including hydrogen atom abstraction, addition to double bonds, or coupling with other radicals. Benzylic bromination using N-bromosuccinimide (NBS) under radical conditions is a classic example that proceeds via a benzylic radical intermediate. masterorganicchemistry.com
Photo-Induced Electron Transfer and Cycloaddition Reactions
Photochemical methods offer mild and selective ways to generate radical intermediates from organic halides.
Photo-Induced Electron Transfer (PET): In a PET process, a photocatalyst absorbs light and becomes excited. This excited-state catalyst can then engage in single-electron transfer (SET) with the substrate. For benzylic bromides, a photocatalyst can mediate their reduction to generate a benzylic radical and a bromide anion. nih.govorganic-chemistry.org This strategy avoids the often harsh conditions of traditional radical initiation. The generated benzylic radicals can then be used in various synthetic applications, such as Giese couplings with electron-deficient alkenes. organic-chemistry.org A key challenge with direct reduction of benzylic halides is their variable and often highly negative reduction potentials, but cooperative catalysis strategies can overcome this. nih.govorganic-chemistry.org
Atom Transfer Radical Addition (ATRA): Photoinduced ATRA processes can be used for the difunctionalization of alkenes. For example, styrenes can be converted to fluorinated benzyl bromides in a mild, atom-economical process using a photocatalyst. nih.govacs.org While this is a method for forming benzyl bromides, it highlights the utility of photochemical methods in radical C-Br bond chemistry. The reverse process, involving radical addition initiated from the C-Br bonds of this compound, is a plausible pathway for further functionalization.
Advanced Applications of 1 Bromomethyl 4 Dibromomethyl Benzene As a Versatile Synthetic Intermediate
Role in the Construction of Complex Organic Architectures
The distinct reactivity of the monobrominated and dibrominated methyl groups on the benzene (B151609) scaffold allows 1-(Bromomethyl)-4-(dibromomethyl)benzene to serve as a versatile building block. The bromomethyl group typically participates in standard nucleophilic substitution reactions, while the dibromomethyl group can be converted into an aldehyde or can undergo double substitution, providing a gateway to a diverse range of chemical structures.
In the quest for new therapeutic agents, synthetic chemists often aim to create molecules that mimic the core structures of biologically active natural products. rsc.org this compound provides a robust platform for generating molecular scaffolds that can be elaborated into natural product analogues and other potential drug candidates. The para-substituted benzene ring offers a rigid core, while the two different bromine-containing functional groups allow for the stepwise introduction of various pharmacophores or linking moieties.
The differential reactivity is crucial; for instance, the more reactive bromomethyl group can be selectively targeted by a nucleophile, leaving the dibromomethyl group intact for subsequent transformations. This second group can then be hydrolyzed to an aldehyde, which is a versatile handle for forming carbon-carbon bonds (e.g., Wittig or aldol (B89426) reactions) or for reductive amination to introduce nitrogen-containing groups. This stepwise approach enables the construction of complex and diverse molecular libraries for screening in drug discovery programs. rsc.org The use of related poly-brominated aromatic compounds as intermediates in the synthesis of active pharmaceutical ingredients is a well-established strategy in medicinal chemistry. ontosight.ai
| Synthetic Strategy | Role of this compound | Potential Outcome |
|---|---|---|
| Sequential Nucleophilic Substitution | The bromomethyl and dibromomethyl groups are reacted in a stepwise manner with different nucleophiles. | Asymmetric molecules with diverse functional groups at either end of the benzene ring. |
| Conversion to Aldehyde-Carboxylic Acid | The dibromomethyl group is hydrolyzed to an aldehyde, and the bromomethyl group is oxidized. | Creates a bifunctional aromatic scaffold (formylbenzoic acid derivative) for further elaboration. |
| Core Scaffold for Library Synthesis | Serves as a central building block onto which various side chains and functional groups are attached. | Generation of a library of related compounds for high-throughput screening in medicinal chemistry. |
The principles that make this compound valuable in medicinal chemistry also apply to the synthesis of modern agrochemicals and other specialty chemicals. smolecule.com Many potent herbicides, insecticides, and fungicides incorporate halogenated aromatic rings into their structures. This compound can act as a key intermediate, allowing for the assembly of complex molecules with desired biological activities or material properties.
For example, the benzene core can be further substituted, and the bromoalkyl groups can be converted into ethers, esters, or nitrogen-containing heterocycles, which are common features in agrochemical products. In the realm of specialty chemicals, related compounds like 1,4-bis(bromomethyl)benzene (B118104) are used to produce materials such as flame retardants and advanced polymers. The high bromine content of this compound makes it a candidate for similar applications where halogen content is critical to performance.
The defined geometry and dual functionality of this compound make it an attractive precursor for creating specialized molecules used in synthesis and catalysis. bldpharm.com By transforming the bromoalkyl groups into coordinating moieties like phosphines, amines, or carbenes, it is possible to synthesize bidentate ligands. These ligands can chelate to a metal center, forming stable and reactive catalysts for a wide range of organic transformations.
The synthetic utility is enhanced by the ability to introduce different coordinating groups at the 1- and 4-positions, leading to asymmetric ligands that can induce stereoselectivity in catalytic reactions. Furthermore, one of the functional groups can be used to immobilize the resulting catalyst on a solid support, facilitating catalyst recovery and reuse—a key principle of green chemistry. The compound can also be converted into specialized reagents, such as phosphonium (B103445) salts (for Wittig reactions) or organometallic reagents, by reacting the bromoalkyl groups with appropriate precursors. researchgate.netresearchgate.net
Utilization in Polymer Chemistry and Functional Materials Science
The presence of multiple reactive bromine atoms allows this compound to participate in polymerization reactions and to serve as a molecular precursor for advanced materials, including carbon nanomaterials.
With two distinct reactive sites, this compound can function as a monomer or a difunctional initiator in polymerization reactions. aston.ac.uk For instance, it can undergo condensation polymerization with diols, diamines, or other difunctional nucleophiles to create functionalized polymers. The resulting polymers would contain a benzene ring in the backbone and would have pendant bromine atoms (from the original dibromomethyl group) that could be used for post-polymerization modification. This allows for the synthesis of polymers with tailored properties, such as altered solubility, thermal stability, or refractive index.
In another approach, related compounds like 1,4-bis(bromomethyl)benzene have been used as initiators in living cationic polymerization, producing polymers with well-defined molecular weights and architectures. aston.ac.uk The unique structure of this compound could potentially initiate polymerization from one or both ends, leading to the formation of linear, star-shaped, or cross-linked polymer networks.
| Polymerization Application | Mechanism/Role of the Compound | Resulting Polymer/Material |
|---|---|---|
| Condensation Monomer | Reacts with difunctional nucleophiles (e.g., diols, diamines) via substitution at the bromomethyl sites. | Linear polymers with aromatic units in the backbone and potential for cross-linking. |
| Difunctional Initiator | Initiates cationic or other forms of polymerization from its reactive ends. | Polymers with controlled architecture, potentially leading to block copolymers or telechelic polymers. aston.ac.uk |
| Cross-linking Agent | Its multiple reactive sites can link different polymer chains together. | Thermoset resins or cross-linked polymer networks with enhanced mechanical and thermal properties. |
On-surface synthesis has emerged as a powerful bottom-up approach to create atomically precise carbon nanomaterials like graphene nanoribbons (GNRs). researchgate.net This technique relies on depositing molecular precursors onto a catalytic metal surface (e.g., gold, silver, or copper) and then using thermal energy to induce sequential chemical reactions, typically dehalogenation followed by C-C bond formation.
Halogenated aromatic molecules are ideal precursors for this process. researchgate.net While specific studies on this compound for GNR synthesis are emerging, the on-surface reactions of structurally similar molecules like 1,4-bis(dibromomethyl)benzene (B1581898) and 2,3-bis(dibromomethyl)naphthalene (B14459223) have been successfully demonstrated to produce conjugated polymers like poly(p-phenylene vinylene) and poly(o-naphthylene vinylidene). mpg.de The debromination of the bromoalkyl groups on a catalytic surface leads to the formation of reactive radical or organometallic intermediates that subsequently couple to form extended, one-dimensional conjugated structures. mpg.de The specific structure of this compound could potentially lead to novel GNR architectures or other carbon-based nanostructures, making it a promising candidate for future research in advanced materials science. nih.govnih.gov
Integration into Responsive Materials and Supramolecular Assemblies
While direct, published research focusing exclusively on the integration of this compound into responsive materials and supramolecular assemblies is not extensively documented, its molecular architecture strongly suggests its significant potential as a versatile synthetic intermediate in these advanced applications. The compound's value stems from its unique combination of a rigid aromatic core and multiple, differentially reactive benzylic bromide sites. libretexts.orgmasterorganicchemistry.com This asymmetric and polyfunctional nature distinguishes it from more common symmetric building blocks, offering pathways to complex and precisely engineered macromolecular structures.
The presence of both a mono- and a di-substituted bromomethyl group on the same benzene ring allows for controlled, stepwise reactions. This facilitates the synthesis of polymers with complex topologies, such as branched or hyperbranched structures, and the creation of multifunctional linkers for intricate supramolecular systems. researchgate.netmdpi.com The benzylic C-H bonds are inherently weaker than other sp³ hybridized C-H bonds, making them susceptible to reactions like radical bromination, and the resulting benzylic halides are highly reactive in nucleophilic substitution reactions. libretexts.orgkhanacademy.org
Role in Stimuli-Responsive Polymers
Stimuli-responsive polymers, often termed "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to external triggers like changes in pH, temperature, or light. acs.org The compound this compound is an ideal candidate to function as a crosslinking or branching agent in the synthesis of such materials.
The three benzylic bromine atoms can readily undergo nucleophilic substitution reactions with functional groups on polymer backbones (such as amines, alcohols, or carboxylates), forming stable covalent bonds that create network points. ksu.edu.saresearchgate.net The differential reactivity between the -CH2Br and -CHBr2 groups could be exploited to control the crosslinking density and architecture. For instance, one type of group could be reacted under a specific set of conditions, followed by a second reaction under different conditions to engage the remaining group(s). This approach enables the formation of well-defined, complex polymer networks essential for creating materials with predictable and tunable responses.
Table 1: Comparative Analysis of Benzene-Based Brominated Crosslinkers
| Compound | Structure | Key Features | Potential Polymer Architecture |
|---|---|---|---|
| 1,4-Bis(bromomethyl)benzene | BrH₂C−C₆H₄−CH₂Br | Symmetric, Difunctional | Primarily linear chain extension or simple crosslinking, leading to regular network structures. |
| 1,3,5-Tris(bromomethyl)benzene | 1,3,5-(BrH₂C)₃−C₆H₃ | Symmetric, Trifunctional | Formation of highly and symmetrically crosslinked networks; suitable for creating rigid, porous polymers. |
| This compound | BrH₂C−C₆H₄−CHBr₂ | Asymmetric, Trifunctional | Ideal for creating asymmetric, branched, or hyperbranched polymers through controlled, stepwise reactions. Allows for complex, hierarchical network architectures. |
Application in Supramolecular Assemblies
Supramolecular chemistry focuses on the construction of large, well-ordered structures from smaller molecular building blocks held together by non-covalent interactions. nih.govnih.gov this compound serves as an excellent precursor for designing asymmetric, multifunctional organic linkers, or "struts," for the construction of sophisticated supramolecular systems like Metal-Organic Frameworks (MOFs) and other coordination polymers.
The synthetic utility lies in the ability to replace the bromine atoms with various coordinating groups (e.g., carboxylates, pyridyls, imidazoles) through nucleophilic substitution. researchgate.net The key advantage of this precursor is its asymmetry. By selectively reacting the bromomethyl and dibromomethyl groups, one can introduce different functionalities onto the same aromatic core. This could lead to the formation of:
Heterofunctional Linkers: Linkers capable of binding to different types of metal ions or having both coordinating sites and other functional sites (e.g., catalytic or sensing moieties).
Complex Network Topologies: The asymmetric nature of the linker can break the symmetry of the resulting framework, leading to novel network topologies and pore environments that are inaccessible with purely symmetric linkers.
Hierarchical Assemblies: The molecule could be used to connect pre-formed supramolecular clusters into larger, more complex superstructures.
Table 2: Hypothetical Pathway to an Asymmetric Linker for Supramolecular Assembly
| Step | Reactant | Reaction | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Reaction with 1 equivalent of a nucleophile (e.g., sodium acetate) under controlled conditions targeting the more reactive -CH₂Br group. | Intermediate with one acetate (B1210297) group and one -CHBr₂ group. | Selective functionalization of the mono-brominated site. |
| 2 | Intermediate from Step 1 | Reaction with a different nucleophile (e.g., pyridine) to displace the two bromines on the -CHBr₂ group. | Asymmetric precursor with two distinct functionalities. | Introduction of a second type of coordinating or functional group. |
| 3 | Product from Step 2 | Hydrolysis of the acetate to a carboxylic acid. | Final asymmetric linker (e.g., a pyridyl-dicarboxylate derivative). | Generation of metal-coordinating sites. |
| 4 | Final Asymmetric Linker | Self-assembly reaction with metal ions (e.g., Zn²⁺, Cu²⁺). | Asymmetric Metal-Organic Framework (MOF) or Coordination Polymer. | Formation of a complex, functional supramolecular assembly. |
The strategic use of this compound as a precursor allows for a high degree of control over the final properties of the resulting materials, opening avenues for the development of novel functional polymers and highly sophisticated supramolecular structures for applications in catalysis, separation, and sensing.
Computational and Theoretical Investigations of 1 Bromomethyl 4 Dibromomethyl Benzene
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental to exploring the electronic landscape of 1-(Bromomethyl)-4-(dibromomethyl)benzene. These investigations reveal the distribution of electrons within the molecule, which is a key determinant of its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) has become a important tool for predicting the reactivity of organic molecules. rsc.orgresearchgate.net For this compound, DFT calculations can provide a detailed picture of its electronic properties. By mapping the electron density, it is possible to identify regions of the molecule that are electron-rich or electron-deficient, which in turn points to the likely sites of electrophilic or nucleophilic attack.
One of the key applications of DFT in this context is the calculation of reactivity indices. nih.gov These indices, such as the Fukui function, can quantify the susceptibility of different atomic sites in the molecule to various types of chemical reactions. For example, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and shape of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO provides information about its electron-accepting capabilities. In the case of this compound, the HOMO is likely to be localized on the benzene (B151609) ring, suggesting its potential to participate in electrophilic aromatic substitution reactions. Conversely, the LUMO is expected to be associated with the C-Br bonds of the bromomethyl and dibromomethyl groups, indicating their susceptibility to nucleophilic attack.
An electrostatic potential (ESP) map is another valuable tool derived from DFT calculations. This map illustrates the charge distribution across the molecule, with red regions indicating negative potential (electron-rich areas) and blue regions representing positive potential (electron-poor areas). For this compound, the ESP map would likely show a negative potential around the bromine atoms due to their high electronegativity, and a positive potential around the hydrogen atoms and the benzylic carbons, making them susceptible to nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value | Interpretation |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, a measure of electron affinity. |
| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 D | A non-zero dipole moment indicates an asymmetric distribution of charge. |
Molecular Orbital Analysis and Charge Distribution
The interaction between the orbitals of the benzene ring and the substituents is of particular interest. Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, is expected to play a role in stabilizing the molecule.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore these aspects.
Exploration of Stable Conformers and Energy Landscapes
Due to the presence of rotatable single bonds connecting the bromomethyl and dibromomethyl groups to the benzene ring, this compound can exist in various conformations. Computational methods can be employed to identify the most stable conformers and to map out the potential energy surface (PES) that governs their interconversion.
The stability of different conformers is influenced by a combination of steric and electronic effects. Steric hindrance between the bulky bromine atoms and the hydrogen atoms on the benzene ring will play a significant role in determining the preferred rotational arrangements of the side chains. Electronic effects, such as hyperconjugation, can also contribute to the stability of certain conformations. By systematically rotating the C-C bonds and calculating the energy at each step, a detailed energy landscape can be constructed, revealing the global and local energy minima corresponding to the stable conformers. The study of related brominated benzene derivatives has shown that intermolecular Br···Br interactions can also play a crucial role in the solid-state packing of these molecules. nih.govresearchgate.net
Rotational Barriers and Dynamic Properties of Side Chains
The energy barriers separating the stable conformers determine the flexibility of the molecule and the rate at which it can interconvert between different shapes at a given temperature. These rotational barriers can be calculated as the energy difference between the stable conformers (energy minima) and the transition state structures that connect them.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD simulations can reveal the accessible conformations, the frequency of conformational changes, and the average structural properties of the molecule. This information is particularly valuable for understanding how the molecule might behave in solution or when interacting with other molecules.
Mechanistic Elucidation of Reactions Involving this compound
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org For a molecule like this compound, which has multiple reactive sites, computational studies can help to unravel the complex pathways through which it can react.
A likely class of reactions for this compound is nucleophilic substitution, where a nucleophile attacks the electrophilic carbon atoms of the bromomethyl and dibromomethyl groups, displacing a bromide ion. Computational methods can be used to model the entire reaction pathway for such a substitution. This involves locating the transition state structure, which represents the highest energy point along the reaction coordinate, and calculating the activation energy of the reaction.
By comparing the activation energies for nucleophilic attack at the bromomethyl versus the dibromomethyl group, it is possible to predict the regioselectivity of the reaction. It is generally expected that the bromomethyl group would be more reactive towards nucleophilic substitution due to less steric hindrance compared to the dibromomethyl group.
Transition State Characterization and Reaction Pathway Mapping
Computational chemistry provides powerful tools for elucidating reaction mechanisms by characterizing the structures and energies of transition states and mapping the corresponding reaction pathways. A transition state represents the highest energy point along a reaction coordinate, and its properties govern the kinetics of the transformation. For reactions involving compounds like this compound, such as nucleophilic substitution or radical halogenation, identifying the transition state is crucial for understanding the reaction's feasibility and rate.
Theoretical calculations, typically employing Density Functional Theory (DFT) or ab initio methods, are used to locate transition states on the potential energy surface. ucsb.edu A key characteristic of a true transition state is that it is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is computationally verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu
For instance, studies on the reaction of bromine atoms with xylenes, which are structural precursors to this compound, have utilized high-level ab initio methods like G3 and G4 to explore the potential energy surfaces. rsc.org These studies revealed that the reaction proceeds through a complex-forming mechanism, with the rate-determining step being the intramolecular rearrangement of a pre-reactive complex. rsc.org The transition state for this step lies at the highest energy along the reaction pathway. rsc.org
Intrinsic Reaction Coordinate (IRC) calculations are subsequently performed to map the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state correctly connects the intended species. researchgate.net
Table 1: Illustrative Transition State Calculation Parameters for a Hypothetical Reaction
This table is a hypothetical representation of typical parameters used in transition state calculations for reactions involving brominated aromatic compounds, as direct data for this compound is unavailable.
| Parameter | Description | Typical Values/Methods |
| Computational Method | The level of theory used for energy calculations. | DFT (e.g., B3LYP, ωB97X-D), ab initio (e.g., MP2, CCSD(T)) |
| Basis Set | The set of functions used to build molecular orbitals. | Pople (e.g., 6-31G(d), 6-311+G(d,p)), Dunning (e.g., cc-pVDZ) |
| Transition State Search Algorithm | The algorithm used to locate the saddle point. | Berny algorithm, Synchronous Transit-Guided Quasi-Newton (QST2/QST3) |
| Verification | Method to confirm the nature of the stationary point. | Frequency calculation (must yield one imaginary frequency) |
| Pathway Mapping | Calculation to connect the transition state to reactants and products. | Intrinsic Reaction Coordinate (IRC) |
Prediction of Regio- and Chemoselectivity through Computational Modeling
Computational modeling is an invaluable tool for predicting the regio- and chemoselectivity of chemical reactions, which is particularly relevant for a molecule like this compound with multiple potential reaction sites. By comparing the activation energies of different possible reaction pathways, the most likely product can be determined. The pathway with the lowest activation energy barrier is expected to be the dominant one. beilstein-journals.org
For electrophilic aromatic substitution reactions, the regioselectivity is governed by the electronic properties of the benzene ring, which are influenced by the electron-withdrawing nature of the bromomethyl and dibromomethyl substituents. Computational methods can quantify this influence by calculating the activation Gibbs free energies for substitution at different positions on the ring. rsc.org Studies on deactivated benzene derivatives have shown that even small differences in these activation energies can lead to a significant preference for one isomer over others. rsc.org
In the case of reactions at the benzylic positions, the relative reactivity of the -CH2Br and -CHBr2 groups can be assessed. For example, in a nucleophilic substitution reaction, the transition states for attack at the carbon of the bromomethyl group versus the dibromomethyl group can be calculated. The relative energies of these transition states would indicate which group is more susceptible to substitution. Similarly, for radical reactions, the stability of the radical formed upon hydrogen abstraction from each group can be computed to predict the site of initial attack.
Table 2: Hypothetical Relative Activation Energies for Competing Reaction Pathways
This table provides a hypothetical comparison of activation energies for different potential reactions of this compound to illustrate how regioselectivity is predicted. Actual values would require specific quantum mechanical calculations.
| Reaction Pathway | Description | Hypothetical Relative Activation Energy (kcal/mol) | Predicted Outcome |
| Pathway A | Nucleophilic attack at the -CH2Br group | 0 (Reference) | Most Favorable |
| Pathway B | Nucleophilic attack at the -CHBr2 group | +3.5 | Less Favorable |
| Pathway C | Electrophilic attack at the ortho position | +15.2 | Unlikely |
| Pathway D | Electrophilic attack at the meta position | +12.8 | Minor Product |
Theoretical Prediction of Spectroscopic Parameters
Computational spectroscopy allows for the prediction of various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These theoretical spectra can aid in the identification and characterization of compounds, especially when experimental data is scarce.
Computational Spectroscopy for Vibrational Frequencies (IR, Raman)
Theoretical vibrational spectra (Infrared and Raman) can be calculated using quantum mechanical methods, most commonly DFT. The process involves first optimizing the molecular geometry to find its lowest energy structure. Subsequently, a frequency calculation is performed at this optimized geometry, which yields the harmonic vibrational frequencies, IR intensities, and Raman activities. researchgate.net
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. researchgate.net The predicted spectra for this compound would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl groups, C-C stretching of the ring, and C-Br stretching vibrations.
Table 3: Predicted Vibrational Frequencies for a Related Compound (1,3,5-Tris(bromomethyl)benzene)
This table presents calculated and experimental vibrational frequencies for a structurally similar compound, 1,3,5-Tris(bromomethyl)benzene, to illustrate the typical results of such calculations. researchgate.net A similar approach would be used for this compound.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 | 3045 |
| CH2 Stretch (asymmetric) | 2970 | 2965 |
| CH2 Stretch (symmetric) | 2930 | 2925 |
| Aromatic C=C Stretch | 1605 | 1600 |
| CH2 Scissoring | 1440 | 1435 |
| C-Br Stretch | 680 | 675 |
NMR Chemical Shift Prediction and Analysis
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. researchgate.net These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, theoretical calculations would predict distinct signals for the different types of protons (aromatic, -CH2Br, and -CHBr2) and carbons. The predicted ¹H NMR spectrum would likely show a singlet for the -CH2Br protons, a singlet for the -CHBr2 proton, and a complex multiplet for the aromatic protons. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the -CH2Br carbon, and the -CHBr2 carbon. Comparing these predicted shifts with experimental data can be a powerful tool for structure verification.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Isomeric Bis(bromomethyl)benzenes
As direct predicted data for this compound is not available, this table shows experimental NMR data for related isomers to illustrate the expected chemical shift ranges. rsc.org Computational predictions would aim to reproduce these values.
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| o-bis(Bromomethyl)benzene | -CH2Br | 4.68 | 30.1 |
| Aromatic C-H | 7.26-7.39 | 129.6, 131.2 | |
| m-bis(Bromomethyl)benzene | -CH2Br | 4.48 | 33.0 |
| Aromatic C-H | 7.33, 7.43 | 129.1, 129.3, 129.6 | |
| p-bis(Bromomethyl)benzene | -CH2Br | 4.48 | 33.0 |
| Aromatic C-H | 7.37 | 129.6 |
Advanced Analytical Methodologies for the Characterization and Research Monitoring of 1 Bromomethyl 4 Dibromomethyl Benzene
Chromatographic Separation Techniques for Purity Assessment and Reaction Progress
Chromatographic methods are indispensable for separating 1-(Bromomethyl)-4-(dibromomethyl)benzene from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and effective monitoring of reaction kinetics.
High-Resolution Gas Chromatography (HRGC) Coupled with Mass Spectrometry (MS)
High-Resolution Gas Chromatography (HRGC) coupled with a Mass Spectrometry (MS) detector is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This method offers high separation efficiency, allowing for the resolution of closely related isomers and impurities that may be present in a sample.
In a typical HRGC-MS analysis of brominated aromatic compounds, a capillary column with a non-polar or medium-polarity stationary phase is employed. The high resolution of the column ensures sharp peaks and excellent separation of components. The temperature of the GC oven is programmed to ramp up gradually, which facilitates the elution of compounds with a wide range of boiling points.
The mass spectrometer detector provides both qualitative and quantitative information. As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, enabling the identification of this compound and any co-eluting impurities. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For quantitative analysis, the area of the chromatographic peak corresponding to the target compound is measured and compared to that of a known standard. This technique is particularly useful for monitoring the progress of benzylic bromination reactions, allowing for the quantification of starting materials, intermediates, and the final product. google.com
Table 1: Illustrative HRGC-MS Parameters for Analysis of Brominated Aromatic Compounds
| Parameter | Value |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| MS Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu |
Preparative and Analytical High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile for GC analysis.
Analytical HPLC is primarily used for purity assessment and reaction monitoring. A common approach involves reverse-phase HPLC, where a non-polar stationary phase (such as C18) is used with a polar mobile phase. For brominated benzene (B151609) derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com A UV detector is typically employed for detection, as the benzene ring in the molecule absorbs UV light. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. The peak area is proportional to the concentration, allowing for quantitative analysis.
Preparative HPLC is a powerful tool for isolating and purifying this compound from a reaction mixture. lcms.cz The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. lcms.cz By collecting the fraction of the eluent that contains the desired compound, a highly pure sample can be obtained for further research or use. The conditions developed for analytical HPLC can often be scaled up for preparative purposes. lcms.cz
Table 2: Representative HPLC Conditions for the Analysis of Brominated Benzene Derivatives
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
Spectroscopic Techniques for Structural Elucidation in Research (Methods, not specific data)
Spectroscopic techniques are fundamental for the unambiguous structural confirmation of this compound. These methods probe the molecular structure at the atomic and bond level, providing detailed information about the connectivity and chemical environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D, 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.
1D NMR (¹H and ¹³C): ¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂Br) protons, and the methine (-CHBr₂) proton. The chemical shifts, integration values, and splitting patterns of these signals are characteristic of the molecule's structure. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between atoms. COSY experiments reveal which protons are coupled to each other, while HSQC correlates protons with the carbon atoms to which they are directly attached. These experiments are invaluable for confirming the substitution pattern on the benzene ring and the assignment of the brominated methyl groups.
Solid-State NMR: While less common for routine characterization, solid-state NMR can be employed to study the structure and dynamics of this compound in its crystalline form. This can provide insights into intermolecular interactions and packing in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. youtube.com Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio to several decimal places. youtube.com
This high precision is possible because the exact masses of isotopes are not integers. By measuring the molecular weight with high accuracy, it is possible to distinguish between different molecular formulas that have the same nominal mass. For this compound (C₈H₇Br₃), HRMS would provide a highly accurate mass measurement that corresponds to this specific elemental composition, thereby confirming the molecular formula and ruling out other possibilities.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Techniques
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. thermofisher.com Both techniques are complementary and probe the vibrational modes of the molecule. thermofisher.com
FTIR Spectroscopy: In FTIR spectroscopy, infrared radiation is passed through a sample, and the absorption of specific frequencies of light is measured. These absorptions correspond to the vibrational frequencies of the chemical bonds in the molecule. For this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the aromatic ring, the C-C stretching of the ring, and the C-Br stretching of the bromomethyl and dibromomethyl groups.
Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the scattered light. The Raman spectrum provides information about the vibrational modes of the molecule that are associated with a change in polarizability. For this compound, Raman spectroscopy would also reveal characteristic peaks for the aromatic ring and the carbon-bromine bonds. The combination of FTIR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. nih.gov
Future Research Directions and Unaddressed Challenges in the Chemistry of 1 Bromomethyl 4 Dibromomethyl Benzene
Development of Highly Stereoselective and Enantioselective Syntheses
A significant hurdle in the synthetic utility of 1-(bromomethyl)-4-(dibromomethyl)benzene is the control of its stereochemistry. The dibromomethyl group represents a prochiral center, and its conversion to a chiral center, for instance, through the selective substitution of one bromine atom, presents a considerable challenge. Future research should focus on developing methodologies that can achieve high levels of stereoselectivity and enantioselectivity.
Key Research Objectives:
Catalytic Asymmetric Monosubstitution: A primary goal is the development of catalytic systems that can facilitate the enantioselective substitution of a single bromine atom in the dibromomethyl group. This could be approached using chiral transition-metal catalysts, such as those based on nickel, palladium, or copper, in conjunction with chiral ligands. The challenge will be to achieve high enantiomeric excess (ee) while preventing disubstitution.
Enzymatic Desymmetrization: Biocatalysis offers a promising avenue for the desymmetrization of the prochiral dibromomethyl group. researchgate.netbohrium.com The use of enzymes, such as halogenases or hydrolases, could enable the selective transformation of one of the C-Br bonds, leading to chiral products with high enantiopurity. d-nb.info Future work could involve screening existing enzyme libraries or engineering novel enzymes for this specific transformation.
Diastereoselective Reactions: For reactions involving both the bromomethyl and dibromomethyl groups, controlling the diastereoselectivity will be crucial. This is particularly relevant when creating two adjacent stereocenters. Strategies could involve substrate-controlled reactions where the stereochemistry of the first transformation directs the stereochemical outcome of the second.
Potential Catalytic Systems for Asymmetric Synthesis:
| Catalytic Approach | Catalyst/Ligand System | Potential Transformation | Desired Outcome |
| Transition Metal Catalysis | Ni(II) with chiral biimidazoline ligands | Asymmetric cross-coupling with aryl boronic acids | Enantioselective C-C bond formation at the dibromomethyl carbon |
| Organocatalysis | Chiral phosphines or amines | Asymmetric nucleophilic substitution | Enantioenriched products from the reaction with various nucleophiles |
| Biocatalysis | Engineered halogenases or dehalogenases | Selective enzymatic halogenation or dehalogenation | Access to chiral building blocks with high enantiomeric purity |
Exploration of Novel Reaction Manifolds and Bio-inspired Transformations
The distinct reactivity of the bromomethyl and dibromomethyl groups offers opportunities for novel and selective chemical transformations. Future research should aim to exploit these differences to develop new reaction pathways and to draw inspiration from biological processes.
Areas for Exploration:
Orthogonal Functionalization: A key challenge is to achieve selective functionalization of either the bromomethyl or the dibromomethyl group. This could be accomplished by leveraging subtle differences in their reactivity or by employing protecting group strategies. Success in this area would allow for the stepwise and controlled synthesis of complex molecules.
Cascade Reactions: The presence of multiple reactive sites could be harnessed to design novel cascade reactions. For example, an initial reaction at the bromomethyl position could trigger a subsequent intramolecular cyclization involving the dibromomethyl group, leading to the rapid construction of complex polycyclic systems.
Bio-inspired C-H Functionalization: Drawing inspiration from enzymatic C-H functionalization, new methods for the direct and selective modification of the benzylic C-H bonds could be developed. d-nb.info This could involve photoredox catalysis or the use of biomimetic catalysts that mimic the active sites of enzymes. acs.org
Late-Stage Functionalization: The ability to introduce the this compound scaffold into complex molecules at a late stage of a synthesis is highly desirable. Research into mild and highly selective cross-coupling reactions will be essential to achieve this goal. nih.gov
Design of Advanced Functional Materials Incorporating the this compound Scaffold
The trifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials. The brominated methyl groups can serve as reactive handles for polymerization or for grafting onto surfaces.
Potential Material Applications:
Porous Polymeric Networks: This compound can be used as a cross-linking agent in the synthesis of porous polymeric networks (PPNs). sigmaaldrich.com The rigid aromatic core and the multiple reactive sites could lead to materials with high surface areas and tailored pore sizes, suitable for applications in gas storage, separation, and catalysis.
Functionalized Poly(p-xylylene)s: Analogs of this compound are used in the synthesis of poly(p-xylylene)s (parylenes), which are known for their excellent conformal coating properties. d-nb.infoparyleneengineering.com The bromine atoms could serve as points for post-polymerization functionalization, allowing for the tuning of the polymer's properties, such as its refractive index, dielectric constant, or biocompatibility.
Metal-Organic Frameworks (MOFs): The corresponding carboxylic acid derivative, obtained through oxidation of the methyl groups, could serve as a linker for the synthesis of novel MOFs. The bromine atoms could then be used for post-synthetic modification of the MOF, introducing new functionalities within the pores.
Self-Assembled Monolayers: The ability of benzylic bromides to react with surface-bound nucleophiles could be exploited to form self-assembled monolayers on various substrates. The dibromomethyl group could then be further functionalized to create complex surface patterns or to attach biomolecules.
Sustainable and Economically Viable Industrial-Scale Synthesis Strategies
For this compound to be utilized in large-scale applications, the development of sustainable and cost-effective synthetic methods is paramount. Current benzylic bromination methods often rely on hazardous reagents and solvents. digitellinc.com
Future Research Directions for Sustainable Synthesis:
| Technology | Approach | Advantages |
| Continuous Flow Chemistry | Photochemical or thermal bromination in a microreactor. rsc.orgtechnologynetworks.com | Enhanced safety, better control over reaction parameters, improved scalability, and higher yields. rsc.orgtechnologynetworks.com |
| Green Brominating Agents | Use of N-bromosuccinimide (NBS) with visible light activation or HBr/H₂O₂ systems. acs.org | Avoidance of toxic molecular bromine and chlorinated solvents. acs.org |
| Phase-Transfer Catalysis (PTC) | Facilitating reactions between immiscible reactants (e.g., aqueous base and organic substrate). phasetransfer.combiomedres.us | Milder reaction conditions, use of inexpensive and environmentally benign bases, and potential for solvent-free reactions. phasetransfer.combiomedres.us |
| Catalyst Recycling | Development of heterogeneous catalysts or recyclable homogeneous catalysts for bromination. | Reduced catalyst waste and lower production costs. |
The economic viability of any industrial process will depend on factors such as the cost of raw materials, energy consumption, and waste disposal. A comprehensive techno-economic analysis will be necessary to identify the most promising sustainable synthesis routes.
Synergistic Integration of Experimental and Computational Research Paradigms
The combination of experimental and computational approaches will be crucial for accelerating progress in the chemistry of this compound. Computational modeling can provide valuable insights into reaction mechanisms, predict the properties of new materials, and guide the design of new catalysts.
Key Areas for Integrated Research:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states of potential stereoselective reactions, providing a deeper understanding of the factors that control enantioselectivity. dntb.gov.ua This knowledge can then be used to design more effective chiral catalysts.
In Silico Catalyst Design: Computational screening of virtual libraries of chiral ligands can help to identify promising candidates for experimental testing, thereby reducing the time and resources required for catalyst development. acs.orgnus.edu.sgnih.gov
Prediction of Material Properties: Molecular dynamics simulations can be used to predict the bulk properties of polymers and other materials derived from this compound, such as their mechanical strength, thermal stability, and permeability to gases.
Reaction Optimization: Computational fluid dynamics can be employed to model and optimize continuous flow reactors for the synthesis of the target compound, ensuring efficient mixing and heat transfer for safe and high-yielding industrial production.
By fostering a close collaboration between experimental and computational chemists, the challenges outlined in this article can be addressed more efficiently, paving the way for the development of new and exciting applications for this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(bromomethyl)-4-(dibromomethyl)benzene, and how can purity be optimized?
- Methodology :
- Nucleophilic substitution : React 4-(dibromomethyl)benzyl alcohol with HBr in acetic acid under reflux. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 9:1) .
- Radical bromination : Use N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ to brominate 4-methylbenzyl derivatives. Optimize stoichiometry (1:2 molar ratio for dibromination) and reaction time (12–24 hrs) .
- Purification : Column chromatography (silica gel, gradient elution with hexane:DCM) followed by recrystallization in ethanol to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- NMR : Use ¹H/¹³C NMR (CDCl₃) to identify bromomethyl (δ ~4.3–4.5 ppm) and dibromomethyl (δ ~5.8–6.2 ppm) groups. Compare with analogous compounds (e.g., 1-(bromomethyl)-4-(trifluoromethoxy)benzene ).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns (characteristic of Br atoms) .
- X-ray crystallography : For unambiguous structural assignment, grow single crystals via slow evaporation in DCM/hexane .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with skin/eyes due to potential alkylating properties .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Shelf life: 6–12 months .
- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration as halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during dibromination?
- Variables to test :
- Temperature : Lower temperatures (0–25°C) reduce radical side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve regioselectivity for dibromination .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Cross-validation :
- Compare experimental NMR with computational predictions (DFT using Gaussian or Chimera ).
- Analyze coupling constants (e.g., vicinal ³JHH) to distinguish between para/meta substituents .
Q. What computational tools are recommended for modeling steric/electronic effects in this compound?
- Molecular dynamics : Use UCSF Chimera to simulate steric hindrance between bromomethyl and dibromomethyl groups.
- DFT calculations : Calculate electrostatic potential maps (e.g., using Gaussian) to predict reactivity in SN2 reactions .
Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?
- Case study : In Suzuki-Miyaura coupling, the electron-withdrawing dibromomethyl group reduces electron density on the benzene ring, slowing oxidative addition. Use Pd(PPh₃)₄ with higher catalyst loading (5 mol%) .
- Competing pathways : Monitor for undesired β-hydride elimination using bulky ligands (e.g., XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
